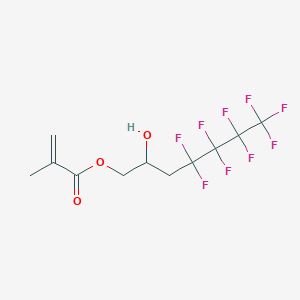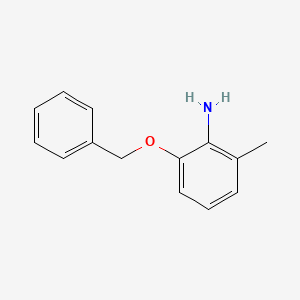
2-Benzyloxy-6-methylaniline
Descripción general
Descripción
2-Benzyloxy-6-methylaniline is a chemical compound with the molecular formula C14H15NO . It is used as a building block in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Benzyloxy-6-methylaniline involves several stages, including the formation of anilines from various precursors and substrates . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-6-methylaniline is characterized by the presence of a benzyl group (C6H5CH2-) and a methyl group (CH3-) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C14H15NO.ClH/c1-11-6-5-9-13 (14 (11)15)16-10-12-7-3-2-4-8-12;/h2-9H,10,15H2,1H3;1H .Physical And Chemical Properties Analysis
2-Benzyloxy-6-methylaniline is a powder at room temperature . Its molecular weight is 213.27 g/mol. The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A pivotal application of 2-Benzyloxy-6-methylaniline involves its role in the synthesis of heterocyclic compounds. Gabriele et al. (2006) reported a novel synthesis pathway utilizing 2-Benzyloxy-6-methylaniline derivatives for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This process employs a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization mechanism, showcasing the compound's utility in constructing complex molecular architectures (Gabriele et al., 2006).
Benzylation of Alcohols
Poon and Dudley (2006) explored the use of a bench-stable pyridinium salt derived from 2-Benzyloxy-6-methylaniline for the benzylation of alcohols. This method represents a straightforward and efficient approach to convert alcohols into benzyl ethers, highlighting the compound's versatility in organic synthesis (Poon & Dudley, 2006).
Imaging Probes for Alzheimer's Disease
In the pharmaceutical domain, 2-Benzyloxy-6-methylaniline derivatives have been investigated for their potential in imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives, which displayed high affinity for β-amyloid aggregates. These findings underscore the compound's application in developing positron emission tomography (PET) probes for early diagnosis of Alzheimer's disease (Cui et al., 2012).
Environmental and Biochemical Applications
Dong et al. (2015) studied 2-Methyl-6-ethylaniline, a closely related compound, for its degradation by Sphingobium sp., highlighting the environmental relevance of such compounds in bioremediation efforts. The study elucidates the metabolic pathways involved and the cloning of a novel flavin-dependent monooxygenase system, indicating the biochemical and environmental significance of these compounds (Dong et al., 2015).
Fluorescent Nanomaterials
Ghodbane et al. (2012) demonstrated the preparation of highly fluorescent nanofibers and microcrystals from 2-Phenyl-benzoxazole derivatives through a solvent-exchange method. These materials exhibit strong blue light emission, suggesting potential applications in optoelectronics and bioimaging (Ghodbane et al., 2012).
Safety and Hazards
2-Benzyloxy-6-methylaniline is classified under GHS07, indicating that it can cause certain health hazards . The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
2-methyl-6-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGJDHFSKTGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376599 | |
| Record name | 2-BENZYLOXY-6-METHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883107-58-2 | |
| Record name | 2-Methyl-6-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BENZYLOXY-6-METHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

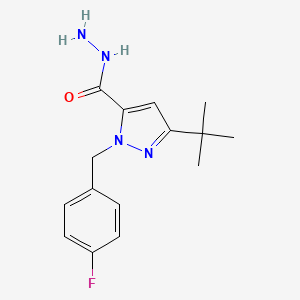

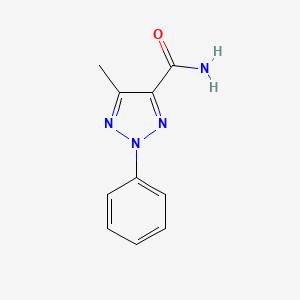

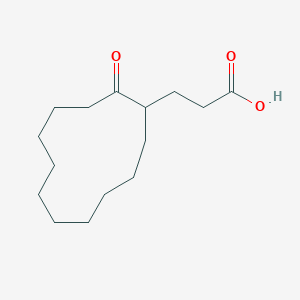

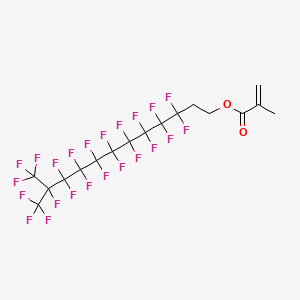


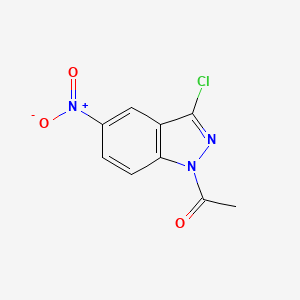
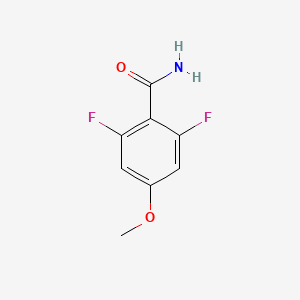
![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)

